N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide
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Overview
Description
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE is a complex organic compound with a unique structure that includes a furobenzodioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the furobenzodioxole core, followed by the introduction of the butyl and acetamide groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the production process.
Chemical Reactions Analysis
Types of Reactions
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can alter the oxidation state of the compound, potentially changing its reactivity and properties.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones, leading to new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.
Scientific Research Applications
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXY-PHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure may interact with biological targets, making it a candidate for studying biochemical pathways.
Medicine: Potential therapeutic applications include its use as a lead compound for drug development.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N1-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially modulating biological pathways and exerting its effects. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other furobenzodioxole derivatives with varying substituents. Examples include:
- 4-Hydroxy-2-quinolones
- 5,8-Di-tert-butyl-2-hydroxy-1H-benzo[de]isoquinoline-1,3(2H)-dione
Uniqueness
N~1~-BUTYL-2-[4,8-DIMETHOXY-6-(4-METHOXYPHENYL)FURO[2,3-F][1,3]BENZODIOXOL-7-YL]ACETAMIDE is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure provides a distinct set of chemical and biological properties that differentiate it from other similar compounds.
Properties
Molecular Formula |
C24H27NO7 |
---|---|
Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-butyl-2-[4,8-dimethoxy-6-(4-methoxyphenyl)furo[2,3-f][1,3]benzodioxol-7-yl]acetamide |
InChI |
InChI=1S/C24H27NO7/c1-5-6-11-25-17(26)12-16-18-20(28-3)23-24(31-13-30-23)22(29-4)21(18)32-19(16)14-7-9-15(27-2)10-8-14/h7-10H,5-6,11-13H2,1-4H3,(H,25,26) |
InChI Key |
HTCZUILBPNCEIT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)CC1=C(OC2=C1C(=C3C(=C2OC)OCO3)OC)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
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